(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
The synthesis of 1,3,4-Oxadiazole N-Mannich bases, including compounds structurally similar to the one , has demonstrated significant antimicrobial and anti-proliferative activities. These compounds have shown inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Notably, some derivatives exhibited broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL. Additionally, these compounds have been evaluated for their anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, demonstrating optimum activities in certain derivatives (L. H. Al-Wahaibi et al., 2021).
Antihypertensive and Analgesic Activities
Research on stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, structurally related to the compound of interest, revealed their hypotensive effects mainly through alpha-blocking actions. These studies have shown that the pharmacological activities of these compounds are significantly influenced by their stereochemistry, with (+) isomers exhibiting more potent hypotensive and alpha-adrenergic blocking activities compared to their (-) isomers (Y. Kasuya et al., 1983).
Anticancer Agents
The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally akin to the queried compound, has been pursued with the aim of evaluating them as promising anticancer agents. These compounds have been successfully synthesized and showed significant anticancer activity in preliminary in vitro studies. Some derivatives demonstrated low IC50 values, indicating their strong potential as anticancer agents relative to doxorubicin, a standard reference drug. This suggests the potential therapeutic usefulness of these compounds in cancer treatment, although further in vivo studies are required to confirm their efficacy (A. Rehman et al., 2018).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-10-3-4-16(13-25)21-23-24-22(29-21)17-9-11-30-14-17/h5-9,11-12,14,16H,3-4,10,13H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLYARVWCNMJNM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.